molecular formula C11H16O B1294814 4-tert-Butylanisole CAS No. 5396-38-3

4-tert-Butylanisole

Cat. No. B1294814
Key on ui cas rn: 5396-38-3
M. Wt: 164.24 g/mol
InChI Key: MCUPBIBNSTXCPQ-UHFFFAOYSA-N
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Patent
US05777168

Procedure details

In accordance with a more specific aspect of the present invention, a process is provided for producing N-sec-butyl-4-tert-butyl-2,6-dinitroaniline. The process may be broadly described as: (1) reacting 4-tert-butylphenol with dimethyl sulfate to produce 4-tert-butylanisole (a methylation reaction); (2) reacting the 4-tert-butylanisole with nitric acid, a reacting the 4-tert-butylanisole with nitric acid, a mixture of nitric acid and sulfuric acid or a mixture of nitric acid, sulfuric acid and oleum to produce 2,6-dinitro-4-tert-butylanisole (a nitration reaction); and (3) reacting the 2,6-dinitro-4-tert-butylanisole with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline (an amination reaction).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(OC)(O[CH3:16])(=O)=O>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O:11][CH3:16])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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